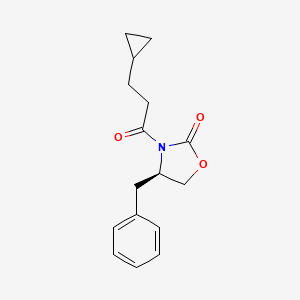
2-Pentyloxy-5-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyloxy-5-phenylaniline (2-PO-5-PA) is an aromatic amine compound with a wide range of applications in the scientific and medical research fields. It is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying different biochemical and physiological processes.
Applications De Recherche Scientifique
X-ray Diffraction and DFT Studies
The structural characterization of related compounds like 2-Methoxy-5-phenylaniline provides insights into their potential for polymer studies and materials engineering. X-ray diffraction has been utilized to understand the crystal structures at different temperatures, offering a foundation for understanding how similar compounds might be used in developing new materials with specific electronic or optical properties (Marques et al., 2008).
Synthesis of Heterobifunctionalized Polymers
Research on the synthesis of α,α′-heterobifunctionalized polymers, using initiators derived from related phenylaniline compounds, demonstrates the potential for creating new polymeric materials with "clickable" functional groups. Such materials have applications in targeted drug delivery systems, advanced coatings, and materials science (Sane et al., 2013).
Electromembrane Extraction Research
Studies involving cyclic amino acids related to phenylaniline derivatives have explored their use in micro-electromembrane extractions. This research highlights the chemical's potential role in analytical chemistry for selective extractions based on acid-base strength, which could be adapted for environmental monitoring or pharmaceuticals analysis (Kubáň et al., 2016).
Nonlinear Optical Properties
Investigations into star-shaped molecular glasses bearing related phenylaniline structures have shed light on their nonlinear optical properties. Such materials are crucial for the development of photonic devices, including modulators and sensors. This suggests that 2-Pentyloxy-5-phenylaniline could potentially be explored for its nonlinear optical properties and applications in optoelectronics (Cho et al., 2008).
Propriétés
IUPAC Name |
2-pentoxy-5-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-3-7-12-19-17-11-10-15(13-16(17)18)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKEKVPPZQNHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375103 |
Source


|
| Record name | 2-Pentyloxy-5-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206761-83-3 |
Source


|
| Record name | 2-Pentyloxy-5-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)







